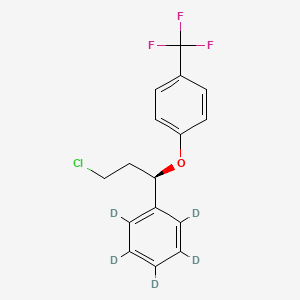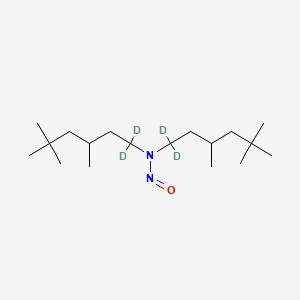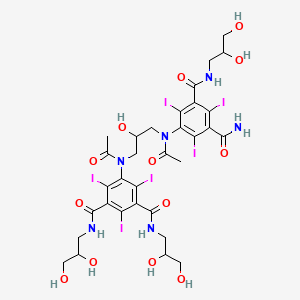
5-(乙酰(3-(乙酰(3-氨基甲酰基-5-((2,3-二羟基丙基)氨基甲酰基)-2,4,6-三碘苯基)氨基)-2-羟基丙基)氨基)-N,N'-双(2,3-二羟基丙基)-2,4,6-三碘苯-1,3-二甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, is a useful research compound. Its molecular formula is C32H38I6N6O13 and its molecular weight is 1476.112. The purity is usually 95%.
BenchChem offers high-quality 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Computed Coronary Tomographic Angiography (CCTA)
Iodixanol: is the only FDA-approved iso-osmolar contrast agent for use in CCTA . It assists in the diagnostic evaluation of patients with suspected coronary artery disease. Studies have shown that it has fewer side effects and similar image quality when compared to low-osmolar contrast media .
Cardiac Catheterization
In cardiac catheterization, Iodixanol is used due to its efficacy and safety profile. It has been noted for its higher viscosity, which can be beneficial in visualizing the coronary arteries during the procedure .
Contrast-Induced Nephropathy Prevention
The iso-osmolar nature of Iodixanol makes it a preferred choice in patients at risk of contrast-induced nephropathy, especially those with pre-existing kidney issues .
Radiology and Imaging
As a contrast medium, Iodixanol enhances the visibility of vascular systems and soft tissue structures in radiological images. It is particularly useful in procedures that require a high degree of precision and clarity .
Neurological Imaging
Iodixanol: is utilized in neurological imaging to improve the contrast of cerebral vessels and to help diagnose conditions such as aneurysms and vascular malformations .
Pediatric Imaging
Due to its safety profile, Iodixanol is also used in pediatric imaging, providing a less invasive option for diagnosing various conditions in children .
Research and Development
In the R&D sector, Iodixanol is used to study new imaging techniques and to develop better contrast agents with improved safety and efficacy profiles .
作用机制
Target of Action
Des(2,3-dihydroxypropyl) Iodixanol, also known as Iodixanol, is primarily used as a contrast agent during medical imaging procedures . The primary targets of Iodixanol are the body structures that contain iodine .
Mode of Action
Iodixanol works by attenuating x-rays as they pass through the body . The degree of opacity produced by Iodixanol is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .
Biochemical Pathways
After intravascular administration, Iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur
Pharmacokinetics
The elimination half-life is approximately 2.1 hours, and the primary route of excretion is through the kidneys .
Result of Action
The primary result of Iodixanol’s action is the enhanced visualization of internal structures during medical imaging procedures . It is particularly useful in individuals with renal dysfunction, as it is believed to be less toxic to the kidneys than most other intravascular contrast agents .
Action Environment
The action of Iodixanol can be influenced by various environmental factors. For instance, the presence of dust can pose a risk, and it is recommended to avoid dust formation during handling . Additionally, it is advised to ensure adequate ventilation and to avoid breathing in vapors, mist, or gas . The compound should be stored and handled in a safe environment, away from sources of ignition .
属性
IUPAC Name |
5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38I6N6O13/c1-11(48)43(27-23(35)17(29(39)54)21(33)18(24(27)36)30(55)40-3-13(50)8-45)6-16(53)7-44(12(2)49)28-25(37)19(31(56)41-4-14(51)9-46)22(34)20(26(28)38)32(57)42-5-15(52)10-47/h13-16,45-47,50-53H,3-10H2,1-2H3,(H2,39,54)(H,40,55)(H,41,56)(H,42,57) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLMOUNYBXWCKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38I6N6O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1476.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
CAS RN |
255376-57-9 |
Source


|
| Record name | 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0255376579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(ACETYL(3-(ACETYL(3-CARBAMOYL-5-((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5061X9HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


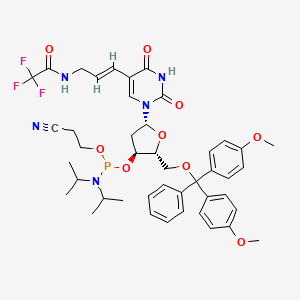



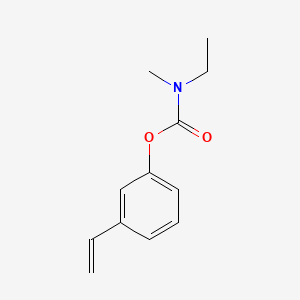
![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)
